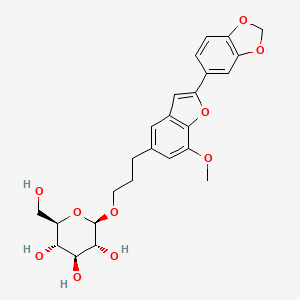
Egonol glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egonol beta-D-glucoside is a beta-D-glucoside that is egonol in which the hydroxy hydrogen has been replaced by a beta-D-glucosyl residue. It has a role as a rat metabolite, a mouse metabolite, a plant metabolite and a fungal metabolite. It is a beta-D-glucoside, a member of 1-benzofurans, an aromatic ether, a member of benzodioxoles, a biaryl and a monosaccharide derivative. It derives from an egonol.
Applications De Recherche Scientifique
Pharmacological Applications
Egonol glucoside exhibits several promising pharmacological properties, which can be categorized as follows:
Antiparasitic Activity
This compound has shown significant efficacy against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. In vitro studies indicated that both egonol and homothis compound effectively killed adult schistosomes, with IC50 values of 7.8 μM and 9.3 μM, respectively . This suggests potential use in developing treatments for parasitic infections.
Antioxidant Properties
Research indicates that this compound possesses antioxidant capabilities, demonstrated by its ability to scavenge DPPH radicals. The compound exhibited concentration-dependent scavenging activity, making it a candidate for formulations aimed at reducing oxidative stress-related diseases .
Induction of Apoptosis
This compound has been implicated in inducing apoptosis in cancer cells. In studies involving HepG2 cells (a liver cancer cell line), it was observed that the compound influences apoptotic pathways, suggesting its potential as an anticancer agent .
Estrogen Biosynthesis Enhancement
Recent findings suggest that this compound promotes estrogen biosynthesis by enhancing aromatase activity in ovarian tissues. This property could be beneficial for addressing hormonal imbalances and conditions related to estrogen deficiency .
Data Table: Summary of Biological Activities
Case Study 1: Antiparasitic Efficacy
A study conducted on the effects of various compounds extracted from Styrax species highlighted the superior antiparasitic activity of this compound against S. mansoni. The study utilized both in vitro assays and animal models to validate the efficacy and safety profile of the compound, showing promising results for future therapeutic applications .
Case Study 2: Antioxidant Potential
In another investigation focused on oxidative stress, this compound was included in a series of tests assessing its ability to mitigate oxidative damage in cellular models. Results indicated a significant reduction in reactive oxygen species levels, supporting its application in formulations aimed at preventing oxidative stress-related diseases .
Propriétés
Formule moléculaire |
C25H28O10 |
|---|---|
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[3-[2-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C25H28O10/c1-30-19-8-13(3-2-6-31-25-23(29)22(28)21(27)20(11-26)35-25)7-15-10-17(34-24(15)19)14-4-5-16-18(9-14)33-12-32-16/h4-5,7-10,20-23,25-29H,2-3,6,11-12H2,1H3/t20-,21-,22+,23-,25-/m1/s1 |
Clé InChI |
RAMYDZNQLYKTGB-MXCHMSEPSA-N |
SMILES |
COC1=CC(=CC2=C1OC(=C2)C3=CC4=C(C=C3)OCO4)CCCOC5C(C(C(C(O5)CO)O)O)O |
SMILES isomérique |
COC1=CC(=CC2=C1OC(=C2)C3=CC4=C(C=C3)OCO4)CCCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES canonique |
COC1=CC(=CC2=C1OC(=C2)C3=CC4=C(C=C3)OCO4)CCCOC5C(C(C(C(O5)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















